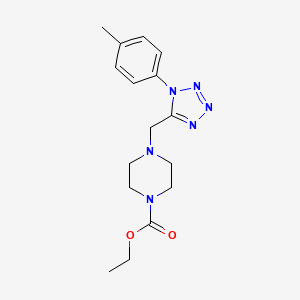

ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-3-24-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRZKBNLPATGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperazine-containing drugs often interact with various receptors and enzymes, acting as kinase inhibitors or receptor modulators. The specific role of these targets can vary widely, depending on the therapeutic class of the drug.

Mode of Action

Piperazine moieties are often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules.

Biochemical Pathways

Piperazine-containing compounds can influence a variety of biochemical pathways due to their interaction with different targets.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule.

Biological Activity

Ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C₁₇H₃₁N₅O₂

- Molecular Weight : Approximately 325.47 g/mol

- Structure : The compound features a piperazine ring, a tetrazole moiety, and an ethyl ester group, which contribute to its unique biological profile.

Antitumor Properties

Research indicates that compounds with similar structures to ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate exhibit notable antitumor activities. For instance:

- Mechanism : These compounds may act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives of piperazine with tetrazole groups showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate | Piperazine and tetrazole | Antitumor activity |

| Methyl 4-(1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine | Similar framework | GABA receptor agonist |

| N-(m-Tolyl)-4-(Tetrazole) Piperazine Derivative | Aryl group substitution | Antimicrobial properties |

Neuropharmacological Effects

Ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has been identified as a GABA receptor agonist, which plays a crucial role in neurotransmission.

- Mechanism of Action : By binding to GABA receptors, the compound enhances inhibitory neurotransmission, which can lead to effects such as sedation or muscle relaxation.

- Research Findings : Studies have shown that this compound can cause hyperpolarization of neurons, leading to reduced excitability and potential therapeutic benefits in conditions like anxiety and epilepsy .

Pharmacokinetics

The pharmacokinetic profile of ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate suggests favorable absorption and distribution characteristics.

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver with partial oxidation; some metabolites retain biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antitumor Activity : In vitro studies on similar piperazine derivatives showed significant cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating potent activity .

- Neuropharmacological Studies : Research on GABAergic activity demonstrated that compounds with similar structures effectively modulate neuronal excitability, providing insights into their potential use in treating neurological disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate exhibit notable anticancer properties. For instance, studies have shown that derivatives containing the tetrazole moiety can act as microtubule destabilizers, effectively inhibiting cancer cell proliferation. Specifically, a related compound demonstrated significant potency against various cancer cell lines, including SGC-7901, A549, and HeLa cells by disrupting tubulin polymerization and inducing cell cycle arrest in the G2/M phase .

Neurological Applications

The piperazine structure is often associated with central nervous system activity. Compounds with similar frameworks have been evaluated for their anxiolytic effects in preclinical models. For example, derivatives have been tested for their efficacy in anxiety-related behaviors using various behavioral assays such as the elevated plus maze and open field tests .

Antimicrobial Properties

Tetrazole-containing compounds have also been explored for their antimicrobial activities. The structural characteristics of these compounds allow them to interact with bacterial targets effectively. Studies have shown that certain derivatives exhibit broad-spectrum antibacterial activity against gram-positive pathogens, indicating their potential as therapeutic agents in treating infections .

Synthesis and Mechanisms of Action

The synthesis of ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions that may include condensation reactions and cyclization processes. Understanding the synthesis pathway is crucial for optimizing yields and enhancing biological activity.

Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate | Piperazine and tetrazole moieties | Anticancer, anxiolytic |

| 1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride | Tetrazole and piperazine | GABA receptor agonist |

| Ethyl 1-Aryl-1H-Tetrazole | Aryl group on tetrazole | Microtubule destabilizer |

Case Studies and Research Findings

Several studies have documented the promising applications of ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate:

- Antitumor Mechanism : A study demonstrated that derivatives targeting tubulin showed significant inhibition of cancer cell growth through mechanisms involving microtubule disorganization .

- Anxiolytic Profile : Research evaluating piperazine derivatives revealed their potential in modulating anxiety-like behaviors in animal models, suggesting pathways for therapeutic development in anxiety disorders .

- Antibacterial Efficacy : Investigations into related tetrazole compounds highlighted their ability to combat resistant bacterial strains, providing insights into their utility in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. Tetrazole vs. Pyrazole Derivatives

- Ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (): Replacing the tetrazole with a pyrazole reduces hydrogen-bonding capacity and metabolic stability. Pyrazoles are less acidic (pKa ~17–20) compared to tetrazoles (pKa ~4–5), impacting solubility and receptor interactions .

- Biological Relevance : Tetrazoles mimic carboxylates in angiotensin II antagonists (e.g., losartan, candesartan) , while pyrazoles are more common in kinase inhibitors.

b. Quinazoline and Thiazolidinone Derivatives

- Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate (): The quinazoline core introduces planar aromaticity, enhancing π-π stacking with hydrophobic protein pockets. ~2.8 for the tetrazole analog) .

Substituent Effects on the Piperazine Ring

a. Ethyl Carboxylate vs. Benzhydryl Groups

- 1-Benzhydryl-4-methyl-piperazine () :

Benzhydryl substituents increase lipophilicity (logP ~4.2) and steric hindrance, limiting blood-brain barrier penetration. In contrast, the ethyl carboxylate group in the target compound improves aqueous solubility (predicted logP ~2.8) and offers a handle for prodrug modifications .

b. Arylpiperazine Derivatives

- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () :

The trifluoromethylphenyl group enhances electron-withdrawing effects, stabilizing receptor-ligand interactions. However, the ketone linker may introduce metabolic instability compared to the methylene bridge in the target compound .

Functional Group and Pharmacokinetic Comparisons

Research Findings and Implications

- Receptor Binding : The p-tolyl group enhances hydrophobic interactions, while the tetrazole mimics carboxylates in angiotensin II antagonists (e.g., candesartan ).

- Solubility vs. Permeability : The ethyl carboxylate improves solubility but may limit passive diffusion compared to lipophilic analogs (e.g., ).

- Future Directions: Hybridizing the tetrazole core with thiazolidinone or quinazoline moieties (as in ) could balance hydrogen bonding and lipophilicity for optimized pharmacokinetics.

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions:

Tetrazole formation : React p-tolylamine with sodium azide and trimethyl orthoformate under acidic conditions to generate the 1-(p-tolyl)-1H-tetrazole intermediate .

Alkylation : Couple the tetrazole with ethyl 4-(chloromethyl)piperazine-1-carboxylate via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions .

Esterification : Finalize the structure via carbodiimide-mediated coupling if intermediates lack the ethyl ester group.

Q. Critical parameters :

- Temperature : Maintain ≤60°C during alkylation to prevent tetrazole ring decomposition.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%) .

Validation : Confirm intermediates via TLC and final product via ¹H/¹³C NMR (e.g., piperazine protons at δ 2.5–3.5 ppm; tetrazole C-N stretch at ~1,450 cm⁻¹ in IR) .

Q. How do structural features of this compound influence its physicochemical properties and spectroscopic characterization?

Answer: Key structural attributes:

- Tetrazole-p-tolyl moiety : Enhances π-π stacking with aromatic residues in biological targets; contributes to UV absorption at ~270 nm .

- Piperazine-ethyl ester : Governs solubility (logP ~2.5 in octanol/water) and hydrogen-bonding capacity (ester carbonyl at δ ~170 ppm in ¹³C NMR) .

Q. Analytical challenges :

- NMR ambiguity : Overlapping signals for piperazine and methylene protons can be resolved via 2D COSY or HSQC .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z ~385 (exact mass calculated for C₁₈H₂₃N₇O₂).

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Answer: Common discrepancies arise from:

- Metabolic instability : The ethyl ester may hydrolyze in vivo, altering pharmacokinetics. Validate via LC-MS plasma metabolite profiling .

- Target selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) can skew in vivo results. Use siRNA knockdown or CRISPR-edited cell lines to isolate primary targets .

Case study : A structurally analogous piperazine-tetrazole derivative showed 10× lower IC₅₀ in vitro (5 μM) than in vivo (50 μM) due to esterase-mediated hydrolysis. Stabilizing the ester via fluorinated analogs restored activity .

Q. How can computational methods guide the design of derivatives with improved binding affinity to NLRP3 inflammasome or kinase targets?

Answer: Workflow :

Docking simulations : Use AutoDock Vina or Schrödinger to model interactions. The tetrazole ring often anchors to ATP-binding pockets via hydrogen bonds (e.g., with NLRP3’s Tyr-56) .

QSAR modeling : Correlate substituent effects (e.g., p-tolyl vs. fluorophenyl) with bioactivity. Hammett constants (σ) predict electron-withdrawing groups enhance kinase inhibition .

MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Piperazine flexibility may reduce binding entropy; rigidify via sp³-hybridized linkers .

Validation : Synthesize top-ranked derivatives and test via SPR (for KD) or thermal shift assays (for target engagement) .

Q. What experimental approaches are recommended to evaluate the compound’s stability under varying pH and temperature conditions?

Answer: Stability protocols :

- Thermal stability : Perform TGA/DSC to identify decomposition onset temperatures. Forced degradation at 80°C for 24 hours in solid/powder form .

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 48 hours. Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) for ester hydrolysis or tetrazole ring cleavage .

Q. Key findings from analogs :

- Ethyl esters hydrolyze rapidly at pH >8 (t₁/₂ <6 hours).

- Tetrazole rings degrade above 100°C or under strong oxidants (e.g., H₂O₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.